Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine
Description
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine (CAS: 1309570-98-6) is a bulky, electron-rich monodentate phosphine ligand with a molecular weight of 430.56 g/mol (C₂₉H₃₅OP) . Its structure features a dicyclohexylphosphine group attached to a biphenyl scaffold substituted with a 2-methoxynaphthalene moiety. This ligand, often abbreviated as L1 in synthetic protocols, is notable for its role in enantioselective catalysis, particularly in palladium-mediated cross-coupling reactions. For example, it enabled a 46% yield in the prenylation of a brominated indole intermediate during the total synthesis of (−)-Pendolmycin . The methoxynaphthyl group enhances steric bulk and electron-donating capacity, which stabilizes metal centers and improves selectivity in asymmetric transformations .
Properties
IUPAC Name |
dicyclohexyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35OP/c1-30-27-21-20-22-12-8-9-17-25(22)29(27)26-18-10-11-19-28(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-21,23-24H,2-7,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMCDDTSORSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biaryl Backbone Construction via Suzuki-Miyaura Coupling
The synthesis begins with constructing the biaryl core through a Suzuki-Miyaura cross-coupling reaction. A representative procedure involves reacting 1-bromo-2-methoxynaphthalene with 2,4-dimethoxyphenylboronic acid under palladium catalysis. Key conditions include:
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Catalyst System : Pd(OAc)₂ (2 mol%) and EvanPhos (4 mol%) as a ligand.
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Base : Tribasic potassium phosphate monohydrate (1.5 equiv).
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Solvent : A biphasic system of toluene and aqueous TPGS-750-M (2 wt%).
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Temperature : 45–48°C for 3–5 hours, yielding the biaryl intermediate in >90% purity.
This method leverages micellar catalysis to enhance solubility and reaction efficiency, reducing palladium loading to 143 ppm in large-scale batches.
Phosphine Group Introduction via Lithiation
The biaryl intermediate undergoes lithiation at the para-methoxy position followed by phosphination:
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Lithiation : Treatment with n-butyllithium (1.05 equiv) in anhydrous THF at –78°C generates a stabilized aryl lithium species.
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Phosphination : Addition of chlorodicyclohexylphosphine (1.0 equiv) at low temperature, followed by gradual warming to room temperature, affords the target phosphine in 85–92% yield.
Critical Parameters :
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Strict anhydrous conditions to prevent hydrolysis.
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Slow addition of chlorodicyclohexylphosphine to minimize side reactions.
Bismuth Triflate-Catalyzed Tandem Friedel-Crafts Alkenylation/Phosphorylation
One-Pot Arylation and Phosphine Oxide Formation
An alternative route employs Bi(OTf)₃ as a Lewis acid catalyst:
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Friedel-Crafts Alkenylation : 2-Methoxynaphthoquinone reacts with styrene derivatives catalyzed by Bi(OTf)₃ (5 mol%) in DMF at 70°C.
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Conjugate Addition : Dicyclohexylphosphine oxide (1.2 equiv) is added to the quinone intermediate, facilitated by Bi(OTf)₃, yielding a phosphine oxide adduct.
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Reduction : The oxide is reduced using HSiCl₃ in the presence of NEt₃, producing the phosphine in 78% overall yield.
Advantages :
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Avoids cryogenic conditions required for lithiation.
Grignard Reagent-Mediated Phosphination
Direct Coupling with Preformed Organometallic Reagents
A third approach utilizes Grignard reagents to introduce the phosphine group:
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Grignard Formation : 2-Bromo-2'-methoxynaphthalene is treated with magnesium in THF to generate the corresponding Grignard reagent.
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Phosphination : Reaction with chlorodicyclohexylphosphine (1.1 equiv) at 0°C, followed by quenching with H₂O₂, yields the phosphine oxide, which is subsequently reduced.
Yield : 70–75% after reduction.
Continuous Flow Synthesis for Industrial Scaling
Microreactor-Based Phosphine Production
Recent advances highlight continuous flow systems for large-scale synthesis:
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Reactor Design : Two-step flow system with:
Comparative Analysis of Synthetic Methods
Key Findings :
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Palladium-based methods dominate due to high efficiency but require rigorous metal removal.
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Bismuth-catalyzed routes offer Pd-free alternatives but suffer from narrower substrate scope.
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Continuous flow systems optimize throughput and purity, aligning with green chemistry principles.
Challenges and Optimization Strategies
Phosphine Oxidation Mitigation
The phosphine ligand is prone to oxidation during storage and handling. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine primarily undergoes substitution reactions due to the presence of the phosphine group. It can also participate in coordination chemistry, forming complexes with various metals .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dichloromethane. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products: The major products formed from reactions involving this compound are often metal-phosphine complexes, which are valuable intermediates in various catalytic processes .
Scientific Research Applications
Synthetic Routes
The synthesis of Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine typically involves the reaction of 2-(2-methoxynaphthalen-1-yl)phenyl bromide with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is generally conducted in a solvent such as toluene, using potassium carbonate as a base to facilitate the process. This method allows for high yields and purity of the final product.
Industrial Production
While specific industrial methods for producing this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions and employing purification techniques like recrystallization or chromatography to ensure quality.
Scientific Research Applications
This compound is primarily utilized in the following areas:
Catalysis
- Palladium-Catalyzed Reactions : It serves as a ligand in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. These reactions are essential in synthesizing complex organic molecules and pharmaceuticals.
Coordination Chemistry
- The compound can coordinate with transition metals, forming stable metal-phosphine complexes that are valuable intermediates in catalytic processes. This property enables its use in diverse catalytic cycles.
Organic Synthesis
- Used extensively in organic synthesis, this compound facilitates the formation of various organic compounds through its participation in substitution reactions.
Pharmaceutical Development
- Its role as a ligand has implications in drug discovery and development, particularly in synthesizing biologically active molecules.
Uniqueness
This compound is distinguished by its specific combination of naphthalene and methoxy groups, which provide distinct steric and electronic properties that enhance its effectiveness as a ligand in catalytic processes.
Mechanism of Action
The mechanism by which Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine exerts its effects involves the coordination of the phosphine ligand to a metal center, typically palladium. This coordination facilitates the activation of the metal center, enabling it to participate in catalytic cycles that promote the formation of desired products . The molecular targets and pathways involved are primarily related to the catalytic activity of the metal-ligand complex.
Comparison with Similar Compounds
Structural and Electronic Features
The ligand’s performance is influenced by its substituents. Below is a comparison with analogous compounds:
Key Observations :
- The methoxynaphthyl group in the target compound provides greater π-conjugation and steric hindrance compared to simpler aryl substituents in SPhos .
- EvanPhos, with additional methoxy groups, exhibits higher electron density at the phosphorus center, making it more effective in electron-demanding reactions .
- The dimesitylboryl analog forms frustrated Lewis pairs (FLPs) with a P–B distance of 3.18 Å, enabling unique reactivity in hydrogen activation .
Catalytic Performance in Cross-Coupling Reactions
Data from palladium-catalyzed reactions highlight differences in efficiency:
Analysis :
Thermodynamic and Solvent Effects
DFT studies on related FLP systems (e.g., dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine) reveal solvent-dependent stability:
Biological Activity
Overview
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine (DCMNP) is a phosphine ligand characterized by its empirical formula and a molecular weight of 430.56 g/mol. Its unique structure, featuring a methoxynaphthalene moiety, imparts distinct steric and electronic properties that enhance its utility in various biological and chemical applications, particularly in catalysis and medicinal chemistry.
The biological activity of DCMNP primarily stems from its role as a ligand in metal-catalyzed reactions. It coordinates with transition metals, notably palladium, facilitating catalytic cycles that are essential for synthesizing complex organic molecules. This property is crucial in developing pharmaceutical compounds and other biologically active substances.
Key Reactions Involving DCMNP
- Cross-Coupling Reactions : DCMNP is employed in palladium-catalyzed cross-coupling reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in synthesizing various bioactive compounds.
- Formation of Metal-Phosphine Complexes : The compound can form stable complexes with metals, which can exhibit unique biological activities, including anticancer properties.
Biological Studies and Findings
Recent studies have investigated the biological implications of DCMNP, particularly its potential as an inhibitor in various cellular pathways.
Case Study: Gli Inhibition
A study published in PMC evaluated the inhibitory effects of DCMNP on gli differentiation in C3H10T1/2 mesenchymal stem cells. The compound was tested alongside other dipeptides for its capacity to inhibit differentiation to alkaline phosphatase-positive osteoblasts. Notably, DCMNP demonstrated significant inhibitory activity with an IC50 value of 27 ± 6 nM, outperforming several known inhibitors such as vismodegib (IC50 = 58 ± 32 nM) and other natural products .
| Compound | IC50 (nM) |
|---|---|
| DCMNP | 27 ± 6 |
| Vismodegib | 58 ± 32 |
| Natural Product 1 | 171 ± 8 |
This study highlights DCMNP's potential as a therapeutic agent in conditions where gli inhibition is beneficial, such as certain cancers.
Structural Characteristics
The unique structural features of DCMNP contribute to its biological activity:
- Phosphine Group : The presence of the phosphine group allows for coordination with metal centers, enhancing catalytic efficiency.
- Methoxynaphthalene Moiety : This part of the molecule may interact with biological targets, influencing cellular pathways.
Comparison with Similar Compounds
DCMNP can be compared with other phosphine ligands to evaluate its effectiveness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dicyclohexylphenylphosphine | Dicyclohexylphenylphosphine | Simpler structure; less steric hindrance |
| Triphenylphosphine | Triphenylphosphine | More stable but less reactive than DCMNP |
| 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole | 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole | Exhibits different reactivity patterns |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine, and how is its purity validated?
- Methodological Answer : The ligand is typically synthesized via nucleophilic substitution or coupling reactions. For example, in enantioselective total synthesis, it is prepared by reacting dicyclohexylphosphine with a brominated aryl precursor (e.g., 2-(2-methoxynaphthalen-1-yl)phenyl bromide) under inert conditions . Characterization involves NMR to confirm phosphorus coordination and X-ray crystallography for structural elucidation . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity.
Q. What are the critical storage and handling protocols for this air-sensitive phosphine ligand?
- Methodological Answer : Due to its sensitivity to oxygen and moisture, the ligand must be stored under inert gas (e.g., argon) at 2–8°C in the dark. Use Schlenk-line techniques for weighing and transferring. Stability tests via periodic NMR monitoring are recommended to detect oxidation to phosphine oxide .
Advanced Research Questions
Q. How do steric and electronic properties of this ligand influence its performance in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The methoxynaphthyl group enhances electron-donating capacity, stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings. Steric bulk, quantified by Tolman cone angle (~171.5° for analogous ligands), affects substrate accessibility. Computational studies (DFT) can correlate ligand geometry with catalytic turnover rates. Experimental optimization involves varying Pd:ligand ratios (e.g., 1:1 to 1:3) and testing substrates with differing steric demands .
Q. What strategies resolve contradictions in catalytic activity data when using this ligand across different reaction systems?
- Methodological Answer : Discrepancies often arise from solvent polarity, base strength, or trace oxygen. Systematic studies include:
- Solvent Screening : Compare polar aprotic (DMF, THF) vs. nonpolar solvents (toluene).
- Additive Effects : Test silver salts (AgO) to scavenge halides or stabilize Pd species.
- Oxygen Control : Use glovebox vs. Schlenk-line setups to assess air sensitivity.
Cross-referencing with X-ray absorption spectroscopy (XAS) can identify Pd-ligand coordination changes under varying conditions .
Q. How is the ligand’s coordination behavior analyzed in transition metal complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., Pd–P ≈ 2.28 Å) and angles. - HMBC NMR detects through-space coupling, confirming binding. For redox-active systems, cyclic voltammetry (CV) identifies metal-centered vs. ligand-influenced electron transfer processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
